molecular formula C7H4ClNO2 B3417963 5-chloro-3H-1,3-benzoxazol-2-(18O)one CAS No. 1173023-63-6

5-chloro-3H-1,3-benzoxazol-2-(18O)one

Cat. No. B3417963
M. Wt: 169.56 g/mol
InChI Key: TZFWDZFKRBELIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-chloro-3H-1,3-benzoxazol-2-(18O)one” is a chemical compound with the molecular formula C8H6ClNO3 . It has an average mass of 199.591 Da and a monoisotopic mass of 199.003616 Da .


Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “5-chloro-3H-1,3-benzoxazol-2-(18O)one” can be analyzed using various spectroscopic techniques. For instance, the synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass .


Chemical Reactions Analysis

The chemical reactions involving “5-chloro-3H-1,3-benzoxazol-2-(18O)one” can be studied using different reaction conditions and catalysts . For example, benzoxazole derivatives have been synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-chloro-3H-1,3-benzoxazol-2-(18O)one” can be determined using various analytical techniques. For example, the 13C chemical shift value for the carbonyl carbon of a similar compound was retained in the 13C spectrum .

Future Directions

The future directions for the study of “5-chloro-3H-1,3-benzoxazol-2-(18O)one” could involve further exploration of its biological activities and potential applications. Given the wide spectrum of pharmacological activities of benzoxazole derivatives, there is potential for the development of new antimicrobial and anticancer agents .

properties

IUPAC Name

5-chloro-3H-1,3-benzoxazol-2-(18O)one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i7+1,9+1,10+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFWDZFKRBELIQ-RNBARAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)[15NH][13C](=[18O])O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745919
Record name 5-Chloro(2-~13~C,~15~N)-1,3-benzoxazol-2(3H)-(~18~O)one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3H-1,3-benzoxazol-2-(18O)one

CAS RN

1173023-63-6
Record name 5-Chloro(2-~13~C,~15~N)-1,3-benzoxazol-2(3H)-(~18~O)one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-63-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3H-1,3-benzoxazol-2-(18O)one
Reactant of Route 2
Reactant of Route 2
5-chloro-3H-1,3-benzoxazol-2-(18O)one
Reactant of Route 3
Reactant of Route 3
5-chloro-3H-1,3-benzoxazol-2-(18O)one
Reactant of Route 4
Reactant of Route 4
5-chloro-3H-1,3-benzoxazol-2-(18O)one
Reactant of Route 5
Reactant of Route 5
5-chloro-3H-1,3-benzoxazol-2-(18O)one
Reactant of Route 6
Reactant of Route 6
5-chloro-3H-1,3-benzoxazol-2-(18O)one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.